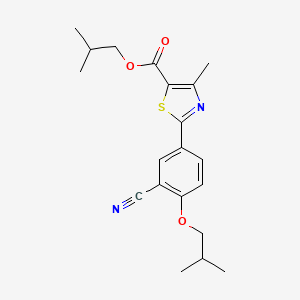

![molecular formula C14H10N2O2 B3167728 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 924646-16-2](/img/structure/B3167728.png)

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid

Overview

Description

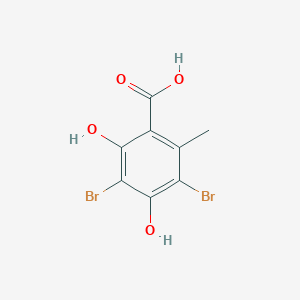

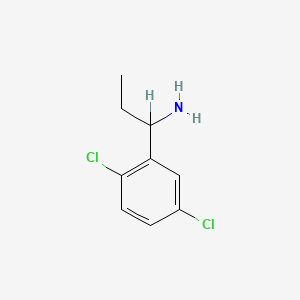

“3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the molecular formula C14H10N2O2 . It belongs to the class of aromatic heterocycles known as imidazo[1,5-a]pyridines . These compounds have attracted attention due to their unique chemical structure, versatility, optical behaviors, and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives often involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .Molecular Structure Analysis

The molecular structure of “3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid” is characterized by an imidazo[1,5-a]pyridine core with a phenyl group at the 3-position and a carboxylic acid group at the 1-position . The absorption band near 300 nm corresponds to the π-transition in the aromatic imidazole moiety .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives can undergo various chemical reactions. For instance, a transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid” include a molecular weight of 238.24 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Pharmacological Activity

- A series of compounds related to 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid, including its derivatives, have been synthesized and tested for pharmacological activities. One such derivative, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, displayed significant anti-inflammatory and analgesic activities, as well as a minimal ulcerogenic action on the gastrointestinal tract (Di Chiacchio et al., 1998).

Optical Properties for Material Application

- Research in 2017 explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including 1-phenylimidazo[1,5-a]pyridine, for their potential use in luminescent materials. These compounds, when dispersed in a transparent thermosetting polyurethane resin, showed promising results as low-cost luminescent materials (Volpi et al., 2017).

Optoelectronic and Charge Transfer Properties

- A 2019 study investigated various optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules. This research provided insights into their suitability for use in organic semiconductor devices, emphasizing their potential in electronic and optoelectronic applications (Irfan et al., 2019).

Combinatorial Chemistry and Material Synthesis

- The compound's derivatives have been utilized in combinatorial chemistry for the synthesis of new materials. These compounds are of interest in medicinal and biological sciences, highlighting their broad applicability in various scientific fields (Marandi, 2018).

Safety and Hazards

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name |

3-phenylimidazo[1,5-a]pyridine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULMCONBFXFKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3167648.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B3167661.png)

![Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate](/img/structure/B3167694.png)